![molecular formula C16H17Cl2N3OS B2509345 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide CAS No. 361168-73-2](/img/structure/B2509345.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

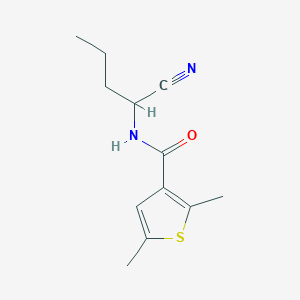

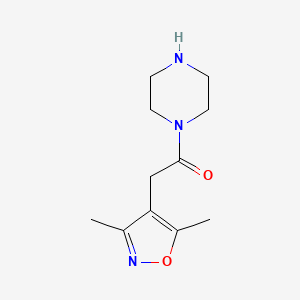

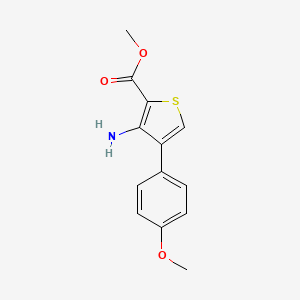

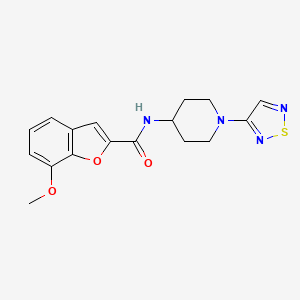

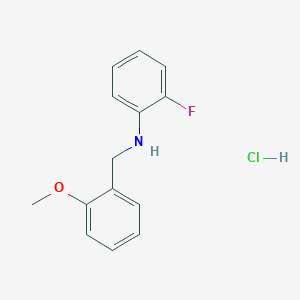

The compound "N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities, including antitumor and antidepressant effects. The structure of the compound suggests it contains a pyrazole moiety, a thiophene ring, and a dichlorobenzamide group, which are common in medicinal chemistry for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of hydrazine derivatives with various electrophiles to form the pyrazole ring. For instance, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles was achieved by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with the reaction conditions affecting the regioselectivity of the final product . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, adjusting the starting materials and reaction conditions to incorporate the thiophene and dichlorobenzamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were studied using FT-IR, FT-Raman, and computational methods, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . These techniques could similarly be applied to analyze the molecular structure of "this compound" to understand its electronic properties and reactivity.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar structures. For instance, substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides exhibit specific hydrogen-bonding patterns that influence their solid-state arrangement . The presence of tert-butyl and dichlorobenzamide groups in the compound of interest suggests that it may also engage in distinct intermolecular interactions, which could be explored through crystallography and computational modeling.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often closely related to their molecular structure. The presence of electron-withdrawing groups like dichlorobenzamide could affect the compound's acidity, solubility, and overall reactivity. The lipophilicity conferred by the tert-butyl group could influence its pharmacokinetic properties, such as absorption and distribution. The synthesis of similar compounds has shown that the introduction of specific substituents can significantly alter their biological activity, as seen in the antidepressant activity of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides .

Applications De Recherche Scientifique

- Céftolozane, un antibiotique céphalosporine de cinquième génération, est dérivé de modifications structurales de FK518. La synthèse du céftolozane implique le tert-butyl N-(2-{[({1-méthyl-5-[(triphénylméthyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}éthyl)carbamate comme intermédiaire crucial .

Développement d'antibiotiques

Inhibiteurs des protéases virales

Mécanisme D'action

Target of Action

Similar compounds have been found to target p38 map kinase . This kinase plays a crucial role in cellular responses to stress and inflammation.

Mode of Action

Pyrazole-based compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function .

Biochemical Pathways

Inhibition of p38 map kinase can affect various cellular processes, including inflammation and stress responses .

Result of Action

Inhibition of p38 map kinase can lead to a decrease in inflammation and stress responses in cells .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3OS/c1-16(2,3)21-14(11-7-23-8-13(11)20-21)19-15(22)10-5-4-9(17)6-12(10)18/h4-6H,7-8H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTSSBYLYZIAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)